molecular formula C10H12N4S2 B12926678 6-(Methylsulfanyl)-9-(tetrahydrothiophen-2-yl)-9h-purine CAS No. 51776-58-0

6-(Methylsulfanyl)-9-(tetrahydrothiophen-2-yl)-9h-purine

Cat. No.: B12926678
CAS No.: 51776-58-0
M. Wt: 252.4 g/mol
InChI Key: XBEMNCRDBWZLRW-UHFFFAOYSA-N
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Description

6-(Methylsulfanyl)-9-(tetrahydrothiophen-2-yl)-9H-purine is a synthetic purine derivative intended for research applications. Compounds within this class are of significant interest in medicinal chemistry, particularly as tools for investigating purinergic signaling pathways . Purine-based molecules are known to interact with a family of G protein-coupled receptors (GPCRs), including adenosine receptors (ARs) and P2Y receptors (P2YRs), which are key regulators in numerous physiological processes such as immune response, vascular function, and neurotransmission . The structural features of this compound—a 6-(methylsulfanyl) group and a 9-(tetrahydrothiophen-2-yl) substitution—suggest it may be designed to act as a modulator for specific receptor subtypes. Researchers can utilize this compound to probe receptor function, study ligand-receptor interactions, and explore new directions for therapeutics in areas like chronic neuropathic pain, inflammatory diseases, and cancer . Like related 6-(methylthio)purine analogs, this compound serves as a valuable building block or pharmacological probe in early-stage drug discovery and basic biological research . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

51776-58-0

Molecular Formula

C10H12N4S2

Molecular Weight

252.4 g/mol

IUPAC Name

6-methylsulfanyl-9-(thiolan-2-yl)purine

InChI

InChI=1S/C10H12N4S2/c1-15-10-8-9(11-5-12-10)14(6-13-8)7-3-2-4-16-7/h5-7H,2-4H2,1H3

InChI Key

XBEMNCRDBWZLRW-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=NC2=C1N=CN2C3CCCS3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methylthio)-9-(tetrahydrothiophen-2-yl)-9H-purine typically involves the formation of the purine ring followed by the introduction of the thiophene moiety. One common method includes the reaction of a purine derivative with a thiophene-containing reagent under specific conditions. For example, the use of a bis(alkoxo)palladium complex enables an efficient phosphine-free direct C-H arylation of thiophenes .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, such as catalytic vapour-phase reactions or the use of environmentally sustainable strategies like the chemoselective heterocyclization of bromoenynes through a sulfuration/cyclization process .

Chemical Reactions Analysis

Types of Reactions

6-(Methylthio)-9-(tetrahydrothiophen-2-yl)-9H-purine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens or organometallic compounds for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups into the thiophene moiety .

Scientific Research Applications

6-(Methylthio)-9-(tetrahydrothiophen-2-yl)-9H-purine has several scientific research applications:

Mechanism of Action

The mechanism by which 6-(Methylthio)-9-(tetrahydrothiophen-2-yl)-9H-purine exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with DNA to exert its biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1. Comparison of 6-(Methylsulfanyl)-9-(tetrahydrothiophen-2-yl)-9H-purine with Analogous Compounds

Compound Name R6 Substituent R9 Substituent Key Biological Activity Source
6-(Methylsulfanyl)-9-(tetrahydrothiophen-2-yl)-9H-purine Methylsulfanyl Tetrahydrothiophen-2-yl Anticancer (potential, based on analogs)
6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine Chloro Tetrahydro-2H-pyran-2-yl Synthetic intermediate for nucleoside analogs
6-Methyl-9-(tetrahydro-2H-pyran-2-yl)-9H-purine Methyl Tetrahydro-2H-pyran-2-yl Unspecified; likely used in prodrug strategies
9-(Ethylcarboxymethyl)-6-(dodecylthio)-9H-purine Dodecylthio Ethylcarboxymethyl Antimycobacterial (MIC: 0.78 µg/mL against Mtb H37Rv)
6-(Benzylsulfanyl)-9H-purine Benzylsulfanyl H Antithyroid (comparable to methimazole)
6-[(2-Fluorophenyl)methylsulfanyl]-9-(oxolan-2-yl)purine (2-Fluorophenyl)methylsulfanyl Oxolan-2-yl Unspecified; fluorination may enhance bioavailability

Key Findings and Structure-Activity Relationships

C6 Substituents

  • Derivatives with this group have shown anticancer activity in vitro .
  • Chloro (R6) : Commonly used as a leaving group for further functionalization (e.g., nucleophilic substitution in nucleoside synthesis) .
  • Dodecylthio (R6) : Long alkyl chains correlate with improved antimycobacterial activity, likely due to membrane disruption or target binding .
  • Benzylsulfanyl (R6) : Exhibits significant antithyroid activity via iodine complexation, comparable to methimazole .

N9 Substituents

  • Tetrahydrothiophen-2-yl : The sulfur atom in the thiophene ring may contribute to unique binding interactions, though this requires validation.
  • Tetrahydro-2H-pyran-2-yl : Oxygen-containing pyranyl groups improve solubility and metabolic stability compared to thiophene analogs .
  • Ethylcarboxymethyl (N9) : Polar groups enhance antimycobacterial efficacy, possibly by facilitating target engagement .

Pharmacological Highlights

  • Anticancer Potential: While direct data are lacking, 9-amino-6-(methylthio)-9H-purine derivatives demonstrate activity, suggesting the methylsulfanyl group’s importance .
  • Antimycobacterial Activity : N9-substituted purines with long alkyl thioethers (e.g., dodecylthio) show MIC values as low as 0.78 µg/mL against Mycobacterium tuberculosis .
  • Antithyroid Effects : 6-(Benzylsulfanyl)-9H-purine forms charge-transfer complexes with iodine, suppressing thyroid hormone synthesis .

Biological Activity

6-(Methylsulfanyl)-9-(tetrahydrothiophen-2-yl)-9H-purine, also known by its CAS number 51776-58-0, is a purine derivative that has garnered interest in various biological and pharmacological studies. This compound is characterized by a unique structure that incorporates a methylsulfanyl group and a tetrahydrothiophenyl moiety, which may contribute to its biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

The molecular formula of 6-(Methylsulfanyl)-9-(tetrahydrothiophen-2-yl)-9H-purine is C10H12N4S2C_{10}H_{12}N_{4}S_{2}, with a molecular weight of approximately 240.36 g/mol. It appears as a white crystalline powder and is soluble in organic solvents.

Antimicrobial Activity

Research indicates that purine derivatives, including 6-(Methylsulfanyl)-9-(tetrahydrothiophen-2-yl)-9H-purine, exhibit notable antimicrobial properties. A study demonstrated that naturally occurring purine bases can inhibit microbial growth effectively. The specific mechanism may involve interference with nucleic acid synthesis or disruption of cellular metabolism in microorganisms .

Enzyme Inhibition

6-(Methylsulfanyl)-9-(tetrahydrothiophen-2-yl)-9H-purine may also act as an inhibitor of specific enzymes involved in nucleotide metabolism. For instance, some purine analogs have been shown to inhibit enzymes like xanthine oxidase and adenosine deaminase, which are crucial for purine metabolism. This inhibition can lead to altered cellular levels of purines and potentially enhance the therapeutic effects against certain diseases.

Study on Antimicrobial Properties

A study published in Microbial Ecology evaluated the antimicrobial activity of various purines against pathogenic bacteria. The results indicated that compounds similar to 6-(Methylsulfanyl)-9-(tetrahydrothiophen-2-yl)-9H-purine inhibited the growth of Escherichia coli and Staphylococcus aureus, suggesting potential applications in developing new antimicrobial agents .

Antitumor Activity Evaluation

In vitro assays conducted on related purine derivatives showed significant cytotoxic effects against human cancer cell lines. For example, compounds with similar structural features demonstrated IC50 values in the low micromolar range against breast cancer cells (MCF-7) and lung cancer cells (A549). These findings highlight the potential of 6-(Methylsulfanyl)-9-(tetrahydrothiophen-2-yl)-9H-purine as an antitumor agent .

Comparative Table of Biological Activities

Activity Mechanism Reference
AntimicrobialInhibition of microbial growth
AntitumorInduction of apoptosis
Enzyme InhibitionInhibition of nucleotide metabolismGeneral knowledge based on structure similarities

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